8-Aminoguanosine-13C2,15N

Catalog No.
S14397883
CAS No.
M.F
C10H14N6O5
M. Wt
301.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Aminoguanosine-13C2,15N

Product Name

8-Aminoguanosine-13C2,15N

IUPAC Name

2,8-diamino-9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H14N6O5

Molecular Weight

301.23 g/mol

InChI

InChI=1S/C10H14N6O5/c11-9-14-6-3(7(20)15-9)13-10(12)16(6)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H2,12,13)(H3,11,14,15,20)/t2-,4+,5+,8-/m1/s1/i3+1,6+1,13+1

InChI Key

FNXPTCITVCRFRK-KEKQIDQQSA-N

SMILES

Array

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@@H](O1)N2C(=[15N][13C]3=[13C]2N=C(NC3=O)N)N)O)O)O

8-Aminoguanosine-13C2,15N is a stable isotope-labeled derivative of 8-aminoguanosine, which itself is a purine nucleoside. The molecular formula for 8-Aminoguanosine-13C2,15N is C10H14N6O5\text{C}_{10}\text{H}_{14}\text{N}_{6}\text{O}_{5} with a molecular weight of approximately 301.234 g/mol. This compound features two carbon isotopes (13C^{13}C) and one nitrogen isotope (15N^{15}N), making it useful in various analytical applications, particularly in tracing metabolic pathways and studying biological processes involving nucleosides and nucleotides .

Typical of purine derivatives. It can be metabolized to 8-aminoguanine through enzymatic pathways involving purine nucleoside phosphorylase (PNPase) and reductases. The presence of the stable isotopes allows for precise tracking of these reactions in biological systems, facilitating studies on metabolic pathways involving purines .

The biological activity of 8-aminoguanosine is primarily linked to its conversion to 8-aminoguanine, which has been shown to exert diuretic, natriuretic, and glucosuric effects. In studies involving animal models, administration of 8-aminoguanosine resulted in increased urine volume and sodium and glucose excretion. These effects are thought to be mediated through its action on renal function and possibly through modulation of nitric oxide pathways .

Synthesis of 8-Aminoguanosine-13C2,15N can be achieved through several methods:

  • Isotope Labeling: The compound can be synthesized using labeled precursors that incorporate 13C^{13}C and 15N^{15}N into the guanosine structure.
  • Reduction Reactions: Starting from 8-nitroguanosine or other derivatives, reduction reactions can yield 8-aminoguanosine, which can then be labeled.
  • Phosphorolysis: The conversion from 8-nitroguanosine to 8-aminoguanosine involves phosphorolysis followed by reduction .

The applications of 8-Aminoguanosine-13C2,15N are diverse:

  • Metabolic Studies: Used as a tracer in metabolic studies to understand purine metabolism.
  • Pharmacological Research: Investigating the pharmacodynamics and pharmacokinetics of purine derivatives.
  • Biochemical Assays: Employed in assays to quantify levels of nucleotides and their metabolites in biological samples .

Interaction studies involving 8-Aminoguanosine-13C2,15N often focus on its role as a substrate or inhibitor in enzymatic reactions. For example, it has been shown to inhibit PNPase activity, which is crucial for purine metabolism. This inhibition leads to altered levels of other metabolites, providing insights into the regulation of purine biosynthesis and degradation pathways .

Several compounds are structurally and functionally similar to 8-Aminoguanosine-13C2,15N. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityBiological ActivityUnique Features
8-AminoguanineYesDiuretic effects; involved in nucleotide metabolismDirectly involved in renal function modulation
8-NitroguanosineYesPotentially cytotoxic; involved in oxidative stressContains a nitro group that alters reactivity
GuanosineYesFundamental role in RNA synthesisBase structure without amino or nitro substituents
8-HydroxyguanosineYesMarker for oxidative DNA damageHydroxylated at position 8
8-Hydroxy-2'-deoxyguanosineYesDNA damage markerSpecific to deoxyribonucleic acid

The uniqueness of 8-Aminoguanosine-13C2,15N lies in its stable isotope labeling, which provides enhanced detection capabilities in metabolic studies compared to its non-labeled counterparts .

XLogP3

-2.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

301.10631213 Da

Monoisotopic Mass

301.10631213 Da

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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